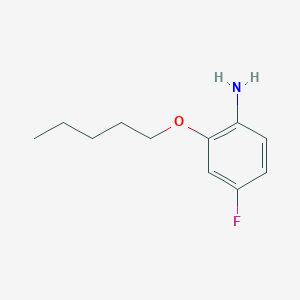

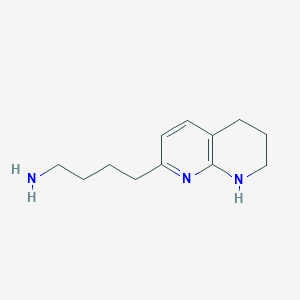

4-Fluoro-2-(pentyloxy)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of fluoro-substituted aniline derivatives is a topic of interest due to their applications in various fields, including the development of synthetic cannabinoids and conducting polymers. In the synthesis of the 5-fluoro-4-hydroxypentyl side chain metabolites of synthetic cannabinoids, an efficient method was developed, which involved the use of hydroxyl protecting groups to facilitate epoxidation and regioselective hydrofluorination. The synthesis yielded a 67% overall yield after six steps from pent-4-en-1-ol, demonstrating a viable pathway for creating such compounds .

Molecular Structure Analysis

The molecular structure of fluoro-substituted anilines is crucial for their chemical properties and applications. For instance, the novel compound 4-[2-(9,9-dioctyl-9H-fluorene-2-)vinyl]aniline was synthesized through a three-step reaction involving alkylation, Heck reaction, and reduction. The structure of this compound was characterized using 1H NMR and IR spectroscopy, which are essential techniques for confirming the molecular structure of synthesized compounds .

Chemical Reactions Analysis

Fluoro-substituted anilines can undergo various chemical reactions, including polymerization. For example, polyfluoroanilines were synthesized from fluorine-substituted aniline monomers using an acid-assisted persulfate initiated polymerization route. However, it was noted that poly(4-fluoroaniline) tends to undergo dehalogenation during polymerization, which is a significant reaction behavior to consider when working with these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted anilines are influenced by their molecular structure. The electrochemical behavior of these compounds was studied using cyclic voltammetry, and the polymers obtained were found to be in the emeraldine base form. The thermal behavior of these polymers was investigated using differential scanning calorimetry, and their conductivity was enhanced through iodine doping. These properties are essential for the application of fluoro-substituted anilines in electronic devices .

科学的研究の応用

Docking and QSAR Studies

Fluoro-substituted anilines have been utilized in docking and quantitative structure–activity relationship (QSAR) studies to understand their role as kinase inhibitors, highlighting their significance in drug discovery and pharmaceutical chemistry (Caballero et al., 2011).

Fluorescence Quenching

Research on boronic acid derivatives, including those with fluoro-substitution, has examined fluorescence quenching mechanisms in alcohols. These studies are crucial for developing fluorescent sensors and understanding molecular interactions (Geethanjali et al., 2015).

Catalytic Applications

Studies have also shown the application of fluoro-substituted anilines in catalysis, such as in the Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes. This research is significant for synthesizing complex organic molecules and pharmaceuticals (Wu et al., 2021).

Spectroscopic Properties

The spectroscopic properties of fluoro-aniline derivatives have been extensively studied, providing valuable insights into their structural and electronic characteristics. Such studies are fundamental for designing materials with specific optical properties (Aziz et al., 2018).

Safety And Hazards

特性

IUPAC Name |

4-fluoro-2-pentoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-2-3-4-7-14-11-8-9(12)5-6-10(11)13/h5-6,8H,2-4,7,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRPVGZYVGMRTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-(pentyloxy)aniline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromobenzo[d]oxazole](/img/structure/B1341829.png)

![2-[4-(Thiophen-2-yl)phenyl]acetic acid](/img/structure/B1341833.png)

![1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B1341849.png)

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)